molecular formula C17H18FNO B11116494 3-fluoro-N-(4-phenylbutyl)benzamide

3-fluoro-N-(4-phenylbutyl)benzamide

Cat. No.: B11116494
M. Wt: 271.33 g/mol
InChI Key: GWCSOMQUHPTPMN-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-phenylbutyl)benzamide is a fluorinated benzamide derivative characterized by a phenylbutyl chain attached to the benzamide core. The fluorine atom at the 3-position of the benzamide ring is a critical feature, influencing electronic properties and binding interactions with biological targets such as kinases and receptors .

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

3-fluoro-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H18FNO/c18-16-11-6-10-15(13-16)17(20)19-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,19,20)

InChI Key

GWCSOMQUHPTPMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-phenylbutyl)benzamide typically involves the condensation of 3-fluorobenzoic acid with 4-phenylbutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-N-(4-phenylbutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Data Tables

Table 1: Key Pharmacological Data for Selected Analogs

Compound Name Target IC50/KD Key Structural Features Reference
4d EGFR<sup>wt</sup> 0.87 μM (MCF-7) Quinazolinone-methoxy pendant
YQ456 MYOF-C2D 37 nM (KD) Triazole, methoxyphenyl
3-Fluoro-N-(4-methoxyphenethyl)-[etc.] GCP II N/A Dioxopyrrolidin, dual methoxy

Table 2: Impact of Substituents on Physicochemical Properties

Compound Substituents Polymorphism Solubility (Predicted)
This compound Phenylbutyl chain Low Moderate
3-Fluoro-N-(3-fluorophenyl)benzamide Dual meta-fluorine High Low
N-(4-Hydroxyphenyl)benzamide Hydroxyl group Moderate High

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